

In-Depth Technical Guide: N-Octadecanoyl-Nile Blue (Chromoionophore I)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-Nile Blue, also widely known by its synonym **Chromoionophore I** or ETH 5294, is a highly lipophilic, hydrogen ion-selective chromoionophore. Its molecular structure incorporates the fluorescent Nile Blue scaffold with a long C18 alkyl chain (octadecanoyl), rendering it oil-soluble and suitable for integration into hydrophobic environments such as polymer membranes.[1] This key characteristic makes it an essential component in the field of optical chemical sensors, specifically in the fabrication of ion-selective optodes.

This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and underlying mechanisms of N-Octadecanoyl-Nile Blue for professionals in research and development.

Physicochemical and Optical Properties

The utility of N-Octadecanoyl-Nile Blue as a sensory component is defined by its distinct chemical and optical characteristics. As a lipophilic dye, it can be physically entrapped within a hydrophobic polymer matrix, where its protonation state, and consequently its optical properties, can be modulated by the local chemical environment.

Table 1: Quantitative Data for N-Octadecanoyl-Nile Blue



Property	Value	Source
Molecular Weight	583.85 g/mol	[2]
Molecular Formula	C38H53N3O2	[2]
CAS Number	125829-24-5	[2]
Appearance	Violet Powder	[2]
Melting Point	91-93 °C	
Solubility	Soluble in alcohols, DMSO, DMF	
Fluorescence (Protonated Form)	λex ≈ 614 nm; λem ≈ 663 nm	-
Molar Extinction Coefficient (Parent Compound, Nile Blue)	≈ 76,800 M ⁻¹ cm ⁻¹ at 627.5 nm (in ethanol)	_
Quantum Yield (Parent Compound, Nile Blue)	0.27 (in ethanol)	_

Principle of Operation in Ion-Selective Optodes

N-Octadecanoyl-Nile Blue functions as a pH-sensitive transducer within an optical sensing membrane. The core mechanism relies on a competitive ion-exchange process at the samplemembrane interface.

The optode membrane is a multi-component system typically comprising:

- A Polymer Matrix: Usually polyvinyl chloride (PVC), providing structural integrity.
- A Plasticizer: Such as bis(2-ethylhexyl) sebacate (DOS), to ensure the mobility of components within the membrane.
- An Ionophore: A molecule that selectively binds the target analyte (e.g., Valinomycin for potassium ions, K⁺).



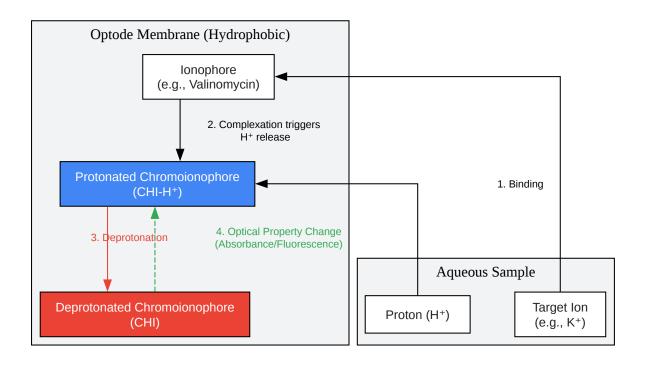
- An Ionic Exchanger (Optional but common): A lipophilic salt (e.g., potassium tetrakis(4chlorophenyl)borate, KTCPB) to improve sensor performance and stoichiometry.
- The Chromoionophore: N-Octadecanoyl-Nile Blue (CHI).

The sensing event proceeds as follows:

- The selective ionophore binds to the target ion at the membrane surface.
- To maintain charge neutrality within the hydrophobic membrane, the influx of the positively charged target ion is coupled with the release of another cation from the membrane into the aqueous sample.
- N-Octadecanoyl-Nile Blue, in its protonated state (CHI-H+), serves as a reservoir of protons.
 The ion-exchange process causes its deprotonation.
- The deprotonation of the chromoionophore (CHI-H⁺ → CHI + H⁺) induces a significant change in its absorption and fluorescence spectra.
- This spectral change is measured optically and correlates to the concentration of the target ion in the sample.

This mechanism allows for the highly selective detection of a specific ion to be transduced into a measurable optical signal.





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Figure 1. Ion-exchange mechanism in an optode membrane using N-Octadecanoyl-Nile Blue.

Experimental Protocols

The following section details a representative protocol for the fabrication and use of a potassium-selective optode membrane. This protocol is a synthesis of methodologies described in the literature.

Preparation of the Optode Membrane Cocktail

Materials:

- High molecular weight Polyvinyl chloride (PVC)
- Plasticizer: Bis(2-ethylhexyl) sebacate (DOS)



- Potassium Ionophore I (Valinomycin)
- Ionic Exchanger: Potassium tetrakis(4-chlorophenyl)borate (KTCPB)
- Chromoionophore I (N-Octadecanoyl-Nile Blue)
- Solvent: Tetrahydrofuran (THF), analytical grade

Procedure:

- Prepare a stock solution for each component in THF.
- In a clean glass vial, combine the components to achieve the following approximate weight percentages in the final dried membrane:
 - PVC: ~33%
 - DOS: ~65%
 - Valinomycin: ~1%
 - KTCPB: ~0.5%
 - N-Octadecanoyl-Nile Blue: ~0.5%
- The total mass of all components should be around 100-200 mg. Add a sufficient volume of THF (e.g., 1.5 - 2.0 mL) to completely dissolve all components.
- Mix thoroughly using a vortex mixer until a homogenous, clear cocktail solution is obtained.

Membrane Fabrication (Solvent Casting)

Procedure:

- Prepare a clean, flat glass plate or ring.
- Carefully pipette the prepared membrane cocktail onto the glass surface.



- Allow the THF to evaporate slowly in a dust-free environment at room temperature (typically for 24 hours). A desiccator with a controlled atmosphere can be used.
- Once the solvent has fully evaporated, a thin, flexible, colored membrane will be formed.
- Carefully peel the membrane from the glass surface using tweezers. Small discs can be punched out for use in flow cells or as static sensors.

Measurement Procedure

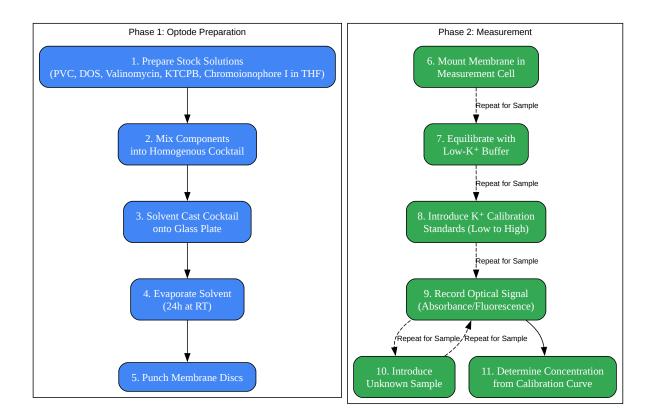
Apparatus:

- · Spectrophotometer or Fluorometer
- Flow-through cell or cuvette holder for the membrane disc
- · Peristaltic pump and tubing

Procedure:

- Mount the optode membrane disc in the measurement cell.
- Establish a baseline signal by passing a buffer solution (e.g., TRIS-HCl) with a defined pH and low potassium concentration over the membrane.
- Introduce calibration standards of known potassium concentrations sequentially, starting from the lowest concentration.
- Record the change in absorbance (at two wavelengths corresponding to the protonated and deprotonated forms) or the change in fluorescence intensity.
- Allow the signal to stabilize for each standard before introducing the next.
- After the calibration curve is established, introduce the unknown sample and record its optical response.
- The concentration of the unknown sample can be determined by interpolating its signal on the calibration curve.





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Figure 2. General experimental workflow for creating and using an ion-selective optode.

Applications and Significance



The primary application of N-Octadecanoyl-Nile Blue is in the development of disposable, low-cost optical sensors for a variety of ions. Its use is particularly significant in:

- Clinical Diagnostics: For measuring electrolyte levels (e.g., K⁺, Na⁺, Ca²⁺) in biological fluids like blood serum or urine.
- Environmental Monitoring: For the in-situ detection of ions in water samples.
- Biotechnology and Drug Development: For monitoring ion fluxes across biological or artificial membranes in real-time.

The advantages of optodes based on this **chromoionophore** include the potential for miniaturization, cost-effective mass production, and the avoidance of electrical reference electrodes required in potentiometry.

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